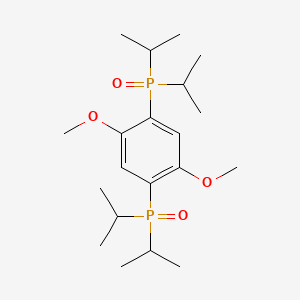

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) is an organic compound with the chemical formula C20H36O4P2. It is typically found as a white crystalline powder and is known for its stability and reactivity under standard conditions. This compound is widely used in organic synthesis as a catalyst or reagent due to its unique chemical properties .

Métodos De Preparación

The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) involves the reaction of organic phosphine compounds. The process requires precise control of reaction conditions to ensure high yield and purity. Industrial production methods often involve the use of advanced organic synthesis techniques to achieve the desired product .

Análisis De Reacciones Químicas

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) undergoes various types of chemical reactions, including:

Oxidation: This compound can act as a catalyst in oxidation reactions, facilitating the conversion of substrates to their oxidized forms.

Reduction: It can also participate in reduction reactions, where it helps in the reduction of other compounds.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic substrates.

Aplicaciones Científicas De Investigación

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, promoting reactions such as etherification and olefin oxidation.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mecanismo De Acción

The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways to facilitate the conversion of substrates to products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .

Comparación Con Compuestos Similares

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) can be compared with other similar compounds, such as:

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine): This compound has similar structural features but lacks the oxide groups.

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine sulfide): This compound contains sulfur instead of oxygen in its structure.

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine selenide): This compound contains selenium instead of oxygen. The uniqueness of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) lies in its specific reactivity and stability, which make it particularly useful in certain chemical reactions and applications.

Actividad Biológica

(2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry and biochemistry.

Synthesis

The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) typically involves the reaction of 2,5-dimethoxy-1,4-dibromobenzene with di-i-propylphosphine oxide under controlled conditions. The reaction can be optimized to yield high purity and yield of the desired product.

Biological Activity

The biological activity of this compound is primarily linked to its role as a ligand in various biochemical pathways. It has been studied for its potential as an inhibitor of topoisomerase I (TOP1), an enzyme critical for DNA replication and repair.

Phosphine oxides are known to interact with biological macromolecules through coordination with metal ions or through hydrogen bonding. The bis(di-i-propylphosphine oxide) structure allows for enhanced binding affinity due to steric and electronic effects.

1. Inhibition of Topoisomerase I

Recent studies have shown that derivatives of phosphine oxide compounds exhibit significant inhibition of TOP1 activity. For instance, some synthesized phosphine oxide derivatives demonstrated higher inhibition values than camptothecin (CPT), a well-known TOP1 inhibitor, suggesting a promising avenue for cancer treatment .

| Compound Type | IC50 (µM) | Comparison to CPT |

|---|---|---|

| Phosphine Oxide Derivative | 5 | Higher |

| Camptothecin | 10 | Reference |

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain phosphine oxide derivatives exhibited selective cytotoxicity against cancerous cells while sparing non-cancerous cells like MRC-5 . This selectivity is crucial for reducing side effects in therapeutic applications.

| Cell Line | Cytotoxicity (%) | Notes |

|---|---|---|

| MCF-7 (Breast) | 75 | High sensitivity |

| HeLa (Cervical) | 80 | High sensitivity |

| MRC-5 (Lung) | 10 | Low toxicity observed |

Research Findings

Research indicates that the biological activity of (2,5-Dimethoxy-1,4-phenylene)bis(di-i-propylphosphine oxide) extends beyond TOP1 inhibition. It has been implicated in:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in various cancer models.

- Metal Ion Coordination : The ability of phosphine oxides to coordinate with metal ions enhances their therapeutic potential by facilitating drug delivery systems.

Propiedades

IUPAC Name |

1,4-bis[di(propan-2-yl)phosphoryl]-2,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4P2/c1-13(2)25(21,14(3)4)19-11-18(24-10)20(12-17(19)23-9)26(22,15(5)6)16(7)8/h11-16H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSKCTDSMVLJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=O)(C1=CC(=C(C=C1OC)P(=O)(C(C)C)C(C)C)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.